Cas no 1854914-03-6 ((1-Methylpyrrolidin-2-yl)methanethiol)

(1-Methylpyrrolidin-2-yl)methanethiol is a sulfur-containing heterocyclic compound featuring a pyrrolidine core with a methylthiol substituent at the 2-position. This structure imparts unique reactivity and coordination properties, making it valuable in organic synthesis and ligand design. The thiol group enables facile functionalization via thiol-ene reactions or metal coordination, while the pyrrolidine ring enhances stability and solubility in polar solvents. Its applications include serving as a building block for pharmaceuticals, agrochemicals, and chiral ligands in asymmetric catalysis. The compound’s balanced lipophilicity and nucleophilicity further broaden its utility in medicinal chemistry for the development of bioactive molecules. Proper handling under inert conditions is recommended due to potential thiol oxidation.
(1-Methylpyrrolidin-2-yl)methanethiol structure
1854914-03-6 structure
Product name:(1-Methylpyrrolidin-2-yl)methanethiol
CAS No:1854914-03-6
MF:C6H13NS
MW:131.23912024498
CID:6277964
PubChem ID:21277983

(1-Methylpyrrolidin-2-yl)methanethiol Chemical and Physical Properties

Names and Identifiers

    • (1-methylpyrrolidin-2-yl)methanethiol
    • EN300-1789279
    • 1854914-03-6
    • SCHEMBL10593142
    • (1-Methylpyrrolidin-2-yl)methanethiol
    • Inchi: 1S/C6H13NS/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3
    • InChI Key: HCYWWPNQMQXVMT-UHFFFAOYSA-N
    • SMILES: SCC1CCCN1C

Computed Properties

  • Exact Mass: 131.07687059g/mol
  • Monoisotopic Mass: 131.07687059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 74.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 4.2Ų
  • XLogP3: 1.1

(1-Methylpyrrolidin-2-yl)methanethiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1789279-0.25g
(1-methylpyrrolidin-2-yl)methanethiol
1854914-03-6
0.25g
$906.0 2023-09-19
Enamine
EN300-1789279-0.1g
(1-methylpyrrolidin-2-yl)methanethiol
1854914-03-6
0.1g
$867.0 2023-09-19
Enamine
EN300-1789279-0.5g
(1-methylpyrrolidin-2-yl)methanethiol
1854914-03-6
0.5g
$946.0 2023-09-19
Enamine
EN300-1789279-5.0g
(1-methylpyrrolidin-2-yl)methanethiol
1854914-03-6
5g
$2858.0 2023-06-02
Enamine
EN300-1789279-10g
(1-methylpyrrolidin-2-yl)methanethiol
1854914-03-6
10g
$4236.0 2023-09-19
Enamine
EN300-1789279-5g
(1-methylpyrrolidin-2-yl)methanethiol
1854914-03-6
5g
$2858.0 2023-09-19
Enamine
EN300-1789279-2.5g
(1-methylpyrrolidin-2-yl)methanethiol
1854914-03-6
2.5g
$1931.0 2023-09-19
Enamine
EN300-1789279-1g
(1-methylpyrrolidin-2-yl)methanethiol
1854914-03-6
1g
$986.0 2023-09-19
Enamine
EN300-1789279-0.05g
(1-methylpyrrolidin-2-yl)methanethiol
1854914-03-6
0.05g
$827.0 2023-09-19
Enamine
EN300-1789279-1.0g
(1-methylpyrrolidin-2-yl)methanethiol
1854914-03-6
1g
$986.0 2023-06-02

(1-Methylpyrrolidin-2-yl)methanethiol Related Literature

Additional information on (1-Methylpyrrolidin-2-yl)methanethiol

Comprehensive Overview of (1-Methylpyrrolidin-2-yl)methanethiol (CAS No. 1854914-03-6): Properties, Applications, and Industry Insights

(1-Methylpyrrolidin-2-yl)methanethiol (CAS No. 1854914-03-6) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This sulfur-containing derivative of pyrrolidine combines a thiol functional group with a methyl-substituted pyrrolidine ring, making it valuable for drug intermediate synthesis and flavor/fragrance applications. Recent studies highlight its potential in chiral catalyst systems and bioactive molecule design, aligning with the growing demand for stereoselective synthesis in modern chemistry.

The compound's molecular structure (C6H13NS) features a secondary amine and thiol group that enable diverse reactivity patterns. Researchers are particularly interested in its chelation properties and hydrogen bonding capacity, which are crucial for developing enzyme inhibitors and receptor modulators. In 2023, patent filings revealed its utility in neurological drug candidates, coinciding with increased searches for "pyrrolidine derivatives in CNS drugs" across scientific databases.

From a technical perspective, 1854914-03-6 demonstrates moderate polarity (logP ~1.2) and good solubility in polar aprotic solvents—key factors driving its adoption in high-throughput screening workflows. Analytical characterization typically employs GC-MS and NMR spectroscopy, with the proton at C-2 showing distinctive coupling patterns (J=7-9 Hz). These properties make it traceable in complex metabolic studies, addressing the pharmaceutical industry's need for trackable building blocks.

Industrial applications leverage the compound's volatile organosulfur characteristics. Fragrance chemists value its roasted/meaty notes at low concentrations (0.1-10 ppm), responding to consumer trends favoring umami flavor enhancers. The food industry's shift toward clean-label ingredients has spurred research into its natural occurrence in Maillard reaction products, with Google Trends showing a 140% increase in "natural flavor precursors" searches since 2021.

Stability studies indicate that (1-Methylpyrrolidin-2-yl)methanethiol requires argon atmosphere storage below 4°C to prevent thiol oxidation—a critical consideration for manufacturers. Recent innovations in microencapsulation techniques have extended its shelf life, addressing a major industry challenge. This advancement aligns with growing interest in "stabilized sulfur compounds" (up 75% in PubMed citations since 2020) for sustained-release applications.

Synthetic routes to 1854914-03-6 typically involve pyrrolidine ring methylation followed by thiolation at C-2, with newer methods employing enantioselective catalysis (>90% ee). The compound's scalable production has become economically viable through continuous flow chemistry approaches, reducing waste generation by 40% compared to batch processes—a significant advantage given tightening green chemistry regulations worldwide.

Emerging research explores the compound's role in material science, particularly in self-assembled monolayers for biosensors. Its bifunctional nature allows surface anchoring via the thiol group while the nitrogen center enables further molecular conjugation. This dual functionality responds to the diagnostic industry's demand for multivalent linkers, with market projections estimating 12% annual growth for such surface modification reagents through 2028.

Quality control protocols for (1-Methylpyrrolidin-2-yl)methanethiol emphasize HPLC purity analysis (>98.5%) and residual solvent monitoring, reflecting GMP standards. The compound's low cytotoxicity (CC50 >100 μM in HepG2 cells) makes it attractive for bioconjugation chemistry, particularly in antibody-drug conjugate development—a hot topic with over 5,000 related publications in 2023 alone.

Regulatory status varies by region, but generally falls under non-hazardous chemical classifications when properly handled. Environmental studies show ready biodegradability (OECD 301F), positioning it favorably against persistent organosulfur pollutants. This eco-profile supports its inclusion in sustainable chemistry initiatives, coinciding with increased investor interest in green pharmaceuticals (85% of surveyed firms prioritizing ESG factors in 2024).

Future directions include exploring metabolite identification and structure-activity relationships of derivatives. Computational studies using molecular docking suggest potential interactions with GPCR targets, opening avenues for neuropharmacological research. These developments address frequently searched queries like "pyrrolidine thiols in drug discovery" and "CAS 1854914-03-6 applications," reflecting the compound's growing scientific relevance.

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